molecular formula C23H23N7O2 B2562530 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 920207-71-2

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2562530
CAS No.: 920207-71-2
M. Wt: 429.484
InChI Key: NLWHECGDJAEZPK-UHFFFAOYSA-N
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Description

This compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It belongs to the class of triazolopyrimidines, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .


Molecular Structure Analysis

The molecular structure of this compound is established based on spectral data, elemental analyses and alternative synthetic routes whenever possible . It features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A significant area of research for compounds related to "(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone" involves the synthesis of new derivatives and evaluation of their antimicrobial activities. Studies have shown the development of novel triazole derivatives, including the synthesis of various 1,2,4-triazole and triazolopyrimidine compounds, which exhibit good to moderate activities against several microorganisms. These compounds are synthesized through reactions involving different esters, amines, and hydrazones, leading to potential antimicrobial agents (Bektaş et al., 2007).

Heterocyclic Chemistry and Molecular Structure

Research in heterocyclic chemistry focuses on the synthesis of complex molecules with potential pharmacological properties. For example, studies involving the synthesis of pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[1,5-a]pyrimidines containing naphthofuran moiety have been reported. These efforts aim to develop compounds with novel structures and to understand their molecular frameworks, which could lead to the discovery of new drugs (Abdelhamid et al., 2012).

Analgesic and Anti-Inflammatory Agents

The synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has been explored for their potential as analgesic and anti-inflammatory agents. These studies involve complex synthetic pathways to create novel compounds that are then tested for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, offering insights into new therapeutic options (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

The detailed molecular structure analysis of compounds, such as the 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, highlights the importance of understanding the spatial arrangement of molecules. Such studies are crucial for the design of compounds with specific biological activities, as the molecular structure significantly influences the interaction with biological targets (Hwang et al., 2006).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the literature, similar compounds have been found to inhibit CDK2/cyclin A2 , which is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

Triazolopyrimidines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . Future research may focus on the development of new derivatives and the exploration of their potential therapeutic applications.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-32-19-10-6-5-9-18(19)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWHECGDJAEZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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